![molecular formula C24H21N3O4S B2654601 ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1207003-21-1](/img/structure/B2654601.png)
ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications
- Anti-inflammatory : Thiophene derivatives exhibit anti-inflammatory effects, making them valuable for managing inflammatory conditions .
- Analgesic and Anti-psychotic : These compounds possess analgesic properties and may also have anti-psychotic effects .
- Anti-arrhythmic and Anti-anxiety : Thiophenes show promise as anti-arrhythmic agents and may help alleviate anxiety .
- Anti-fungal and Antioxidant : Some thiophene derivatives exhibit anti-fungal activity and antioxidant properties .
- Estrogen Receptor Modulation : Certain thiophenes interact with estrogen receptors, potentially influencing hormonal pathways .
- Anti-mitotic and Anti-microbial : Thiophenes can inhibit cell division (anti-mitotic) and combat microbial infections .
- Anti-cancer : Research suggests that thiophenes may have anti-cancer potential .
Material Science
Thiophenes find applications beyond medicine:
- Light-emitting Diodes (LEDs) : Thiophene derivatives contribute to the fabrication of LEDs due to their electronic properties .
Corrosion Inhibition
Thiophenes are used as inhibitors of metal corrosion .
Combinatorial Libraries
Thiophene-based compounds serve as anchors for medicinal chemists to create combinatorial libraries and search for lead molecules .
Novel Structural Prototypes
Researchers continue to synthesize and investigate novel thiophene moieties with wider therapeutic activities, aiming for more effective pharmacological prototypes .
Commercially Available Drugs
Several existing drugs, such as Tipepidine, Tiquizium Bromides, and others, contain the thiophene nucleus, emphasizing its importance in medicinal chemistry .
properties
IUPAC Name |
ethyl 2-[[2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-3-31-24(30)17-6-4-5-7-19(17)26-20(28)12-27-14-25-21-18(13-32-22(21)23(27)29)16-10-8-15(2)9-11-16/h4-11,13-14H,3,12H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOZODBNMWGPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate |
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